molecular formula C18H15ClN2O2S B2988223 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 423729-15-1

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2988223
CAS No.: 423729-15-1
M. Wt: 358.84
InChI Key: LHTOICBMADUGTP-UHFFFAOYSA-N
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Description

The compound “(Z)-3-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2(3H)-ylidene)benzamide” seems to be a complex organic molecule. It appears to contain a thiazole ring, which is a type of heterocyclic compound . The methoxy and methylphenyl groups suggest that this compound could have interesting chemical properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as “(4-(3-Methoxyphenyl)thiazol-2-yl)methanamine” have been synthesized through reactions involving primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

Scientific Research Applications

Antimicrobial and Anticancer Potentials

A study by Deep et al. (2016) focused on the synthesis of 4-thiazolidinone derivatives, showing their in vitro antimicrobial and anticancer potentials. The research highlighted the significance of topological and electronic parameters in describing the activity of synthesized compounds, indicating potential applications in antimicrobial and anticancer therapies (Deep et al., 2016).

Broad Spectrum Anti-Infective Properties

Hemphill et al. (2012) described thiazolides, including nitazoxanide, as a novel class of anti-infective drugs effective against various pathogens. Modifications of nitazoxanide, such as replacing functional groups, significantly influenced their effectiveness against different microorganisms, suggesting potential for developing tailored anti-infective therapies (Hemphill et al., 2012).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new derivatives and characterized their properties for photodynamic therapy applications. The study suggested the potential of these compounds in treating cancer, highlighting their photophysical properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Anti-Inflammatory and Analgesic Properties

Research by Abu‐Hashem et al. (2020) on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, revealed their anti-inflammatory and analgesic properties. This study contributes to the development of new therapeutic agents for inflammatory and pain-related conditions (Abu‐Hashem et al., 2020).

Nematocidal Activity

Liu et al. (2022) synthesized novel oxadiazole derivatives with 1,3,4-thiadiazole amide moiety, demonstrating significant nematocidal activities. These findings suggest the potential of these compounds in agricultural applications, particularly in controlling nematode infestations (Liu et al., 2022).

Antihyperglycemic Agents

Nomura et al. (1999) identified benzamide derivatives with potential as antidiabetic agents, contributing to the search for new treatments for diabetes mellitus (Nomura et al., 1999).

Neuroleptic Properties

Usuda et al. (2004) explored the neuroleptic properties of specific benzamide derivatives, indicating their potential use in treating neurological disorders (Usuda et al., 2004).

Electroluminescent Device Properties

Roh et al. (2009) investigated Zn(II)-chelated complexes based on benzothiazole derivatives, highlighting their potential in producing white-light emission for electroluminescent devices (Roh et al., 2009).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in intramolecular aromatic carbenoid insertion for the synthesis of fluorenes and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. These factors are crucial in determining the compound’s pharmacokinetic profile and require further investigation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by light, heat, or specific chemical environments. Its efficacy could also be influenced by the presence of other compounds that may compete for the same targets .

Properties

IUPAC Name

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-8-12(6-7-16(11)23-2)15-10-24-18(20-15)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTOICBMADUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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